

Technical Guide: Binding Affinity of Osimertinib to EGFR

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Compound of Interest				
Compound Name:	Egfr-IN-91			
Cat. No.:	B12380996	Get Quote		

Disclaimer: Initial searches for a compound designated "EGFR-IN-91" did not yield any publicly available information. This suggests that "EGFR-IN-91" may be an internal, proprietary, or hypothetical compound name. Therefore, this technical guide has been created using the well-characterized, third-generation EGFR inhibitor, Osimertinib, as a representative example to fulfill the structural and content requirements of the original request. All data and protocols provided herein pertain to Osimertinib.

Introduction

Osimertinib (AZD9291) is an orally administered, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to selectively inhibit both EGFR-TKI sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR.[2][4] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[2][5] Osimertinib forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition.[4] This targeted mechanism of action provides a potent and selective means of inhibiting the proliferation of cancer cells dependent on these specific EGFR mutations.

Quantitative Binding Affinity Data

The binding affinity and inhibitory activity of Osimertinib against various forms of the EGFR have been extensively quantified using both biochemical and cell-based assays. The following



table summarizes key inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme or the proliferation of cells by 50%.

EGFR Status/Cell Line	Assay Type	IC50 (nM)	Reference
Exon 19 deletion EGFR (LoVo cells)	Cell-based	12.92	[3]
L858R/T790M EGFR (LoVo cells)	Cell-based	11.44	[3]
Wild-Type EGFR (LoVo cells)	Cell-based	493.8	[3]
PC9 (Exon 19 deletion)	In vitro	8–17	[2]
H1975 (L858R/T790M)	In vitro	5–11	[2]
Calu3 (Wild-Type EGFR)	In vitro	650	[2]
H2073 (Wild-Type EGFR)	In vitro	461	[2]
PC-9ER (T790M positive)	Cell Proliferation	13	[6]
H1975 (L858R/T790M)	Cell Proliferation	5	[6]
PC-9 (Exon 19 deletion)	Cell Proliferation	23	[7]
H3255 (L858R)	Cell Proliferation	Not specified, but potent	[6]

Experimental Protocols



The determination of the binding affinity and inhibitory activity of compounds like Osimertinib involves a variety of sophisticated experimental techniques. Below are detailed methodologies for two common types of assays.

Biochemical Kinase Assay (EGFR Cellular Phosphorylation Assay)

This type of assay directly measures the ability of an inhibitor to prevent the phosphorylation of a substrate by the EGFR kinase.

Objective: To determine the IC50 value of an inhibitor against purified EGFR kinase domains.

Materials:

- Recombinant human EGFR protein (wild-type or mutant)
- ATP (Adenosine triphosphate)
- Peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1)
- Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
- Test inhibitor (e.g., Osimertinib) serially diluted in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Enzyme and Substrate Preparation: Prepare a solution of the recombinant EGFR enzyme in kinase buffer. Prepare a substrate/ATP mix in the same buffer. The ATP concentration is often set at or near the Michaelis constant (Km) for the specific kinase.
- Compound Plating: In a 384-well plate, add a small volume (e.g., 1 μl) of the serially diluted inhibitor or DMSO as a control.



- Enzyme Addition: Add the EGFR enzyme solution (e.g., 2 µl) to each well and incubate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiation of Kinase Reaction: Add the substrate/ATP mix (e.g., 2 µl) to each well to start the kinase reaction. Incubate the plate at room temperature for a set time (e.g., 60 minutes).
- Termination and Detection: Stop the reaction and measure the amount of ADP produced,
 which is proportional to the kinase activity. Using the ADP-Glo™ assay as an example:
 - Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 Incubate for 30 minutes.
- Data Acquisition: Read the luminescence on a plate reader.
- Data Analysis: The luminescent signal is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines that are dependent on EGFR signaling.

Objective: To determine the IC50 value of an inhibitor in a cellular context.

Materials:

- Human non-small cell lung cancer (NSCLC) cell lines with relevant EGFR mutations (e.g., PC-9, H1975) and wild-type EGFR (e.g., A549).
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- Test inhibitor (e.g., Osimertinib) serially diluted in DMSO.



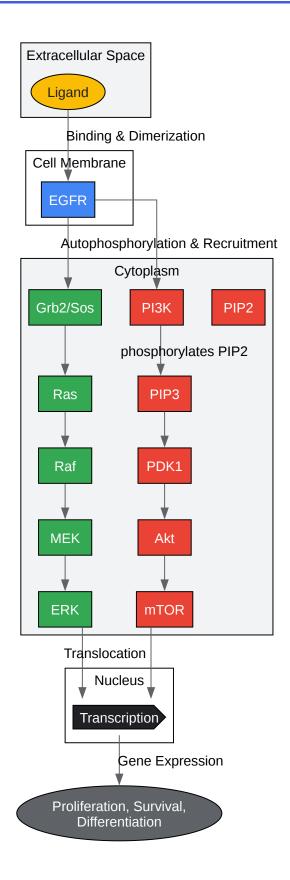
- 96-well cell culture plates.
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega).
- Luminometer.

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
- Compound Treatment: The next day, treat the cells with a range of concentrations of the inhibitor. Include a DMSO-only control.
- Incubation: Incubate the cells with the compound for a specified period, typically 72 hours.
- Cell Viability Measurement: After the incubation period, measure the number of viable cells.
 For the CellTiter-Glo® assay:
 - Allow the plate to equilibrate to room temperature.
 - Add the CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional
 to the amount of ATP present, which is an indicator of metabolically active cells.
- Data Analysis: Normalize the data to the DMSO control and plot the percentage of cell viability against the inhibitor concentration. Calculate the IC50 value using a non-linear regression curve fit.

Mandatory Visualizations EGFR Signaling Pathway



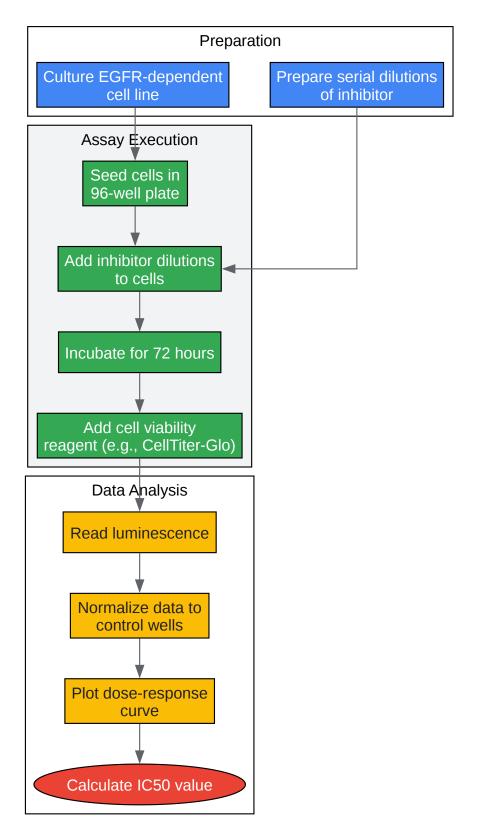


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Caption: Simplified overview of the EGFR signaling cascade.



Experimental Workflow for IC50 Determination



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Caption: Workflow for a cell-based IC50 determination assay.

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